5-Fluoroorotic acid monohydrate
Overview
Description
Synthesis Analysis
The synthesis of 5-Fluoroorotic acid monohydrate involves interactions with transition metals, leading to the formation of various complexes. Schneider et al. (2002) synthesized and characterized the first coordination compounds of 5-Fluoroorotic acid with Ni(II), Cu(II), and Zn(II), revealing three different coordination modes of the acid to the metals. These complexes were extensively characterized through single-crystal X-ray diffraction, IR spectroscopy, and thermogravimetry, highlighting the acid's versatility in forming chelated structures with metals (Schneider, Schmalle, Arod, & Dubler, 2002).
Molecular Structure Analysis
The molecular structure of 5-Fluoroorotic acid monohydrate and its complexes displays a significant diversity in coordination geometry. The detailed structural analysis through single-crystal X-ray diffraction showcases how the acid chelates to metals via an amido-nitrogen and a carboxylate-oxygen. The structural versatility is evident in the formation of octahedral, square-pyramidal, and square-planar geometries in its complexes, underlining the complex interplay between 5-Fluoroorotic acid monohydrate and transition metals (Schneider et al., 2002).
Chemical Reactions and Properties
The chemical reactions involving 5-Fluoroorotic acid monohydrate extend to the formation of isoxazole derivatives and dihydroindolizines, illustrating the compound's reactivity. The synthesis processes for these derivatives emphasize the dual C-F bond cleavage in a trifluoromethyl group, showcasing the compound's utility in creating fluorinated organic molecules. These reactions not only highlight the chemical versatility of 5-Fluoroorotic acid monohydrate but also its potential applications in the synthesis of complex organic molecules (Sun & Zhou, 2022).
Physical Properties Analysis
The physical properties of 5-Fluoroorotic acid monohydrate, such as its thermal and solubility characteristics, are crucial for its application in various fields. The thermal properties, in particular, have been analyzed through thermogravimetric methods, providing insights into the stability and decomposition patterns of its complexes. These studies contribute to a deeper understanding of the compound's behavior under different environmental conditions, which is essential for its practical applications (Schneider et al., 2002).
Scientific Research Applications
Cancer Treatment : 5-Fluoroorotic acid monohydrate plays a significant role in cancer treatment. It's been found that 5-Fluorouracil autoregulates its metabolism, inhibiting dihydropyrimidine dehydrogenase activity, which aids in designing treatment regimens for various cancers (McLeod et al., 1998). Additionally, Fluorouracil (5FU) is an effective antineoplastic agent for advanced colorectal cancer, with resistance mainly due to metabolic aberrations or alterations in thymidylate synthase (Pinedo & Peters, 1988).
Enzymatic Studies : The compound has been shown to stimulate hormonal induction of tyrosine aminotransferase, enhancing the effects of cortisone on tyrosine aminotransferase levels in the liver (Čihák, Wilkinson & Pitot, 1970).
Antimalarial Research : 5-Fluoroorotic acid monohydrate has been found effective in inhibiting malaria parasite growth by targeting thymidylate synthase, a key enzyme in parasite metabolism (Rathod, Leffers & Young, 1992). It selectively inhibits the last steps of mouse liver rRNA maturation, affecting only the maturation of 28-S and 18-S rRNA, without impacting tRNA synthesis or transport (Hadjiolova, Golovinsky & Hadjiolov, 1973).
Drug Metabolism and Pharmacokinetics : Studies have shown that 5-fluorouracil and 5-fluoroorotic acid are rapidly excreted in urine and rapidly incorporated into RNA in various tissues (Chaudhuri, Montag & Heidelberger, 1958). 5-Fluorouracil metabolism in tumors and liver can be non-invasively monitored by 19F nuclear magnetic resonance spectroscopy, which can improve cancer treatment strategies (Stevens et al., 1984).
properties
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRRYMGPWQCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroorotic acid monohydrate | |
CAS RN |
220141-70-8 | |
Record name | 5-Fluoroorotic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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